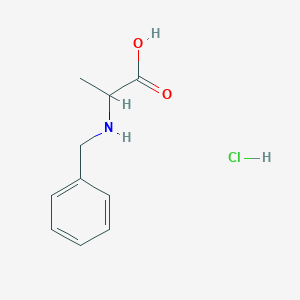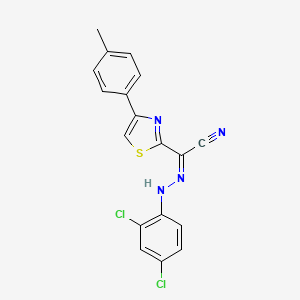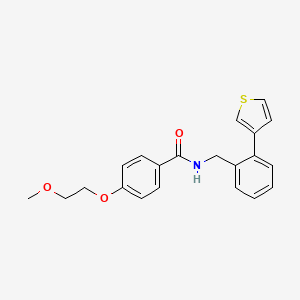![molecular formula C23H23BrN4S B2717740 6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole CAS No. 851081-05-5](/img/structure/B2717740.png)
6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole is a useful research compound. Its molecular formula is C23H23BrN4S and its molecular weight is 467.43. The purity is usually 95%.
BenchChem offers high-quality 6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Angiotensin II Antagonists
A series of 3,4,5-trisubstituted 4H-1,2,4-triazoles and 3H-imidazo[1,2-b][1,2,4]triazoles have been synthesized and evaluated as angiotensin II (AII) antagonists. These compounds were designed with various substituents to explore their potential in blocking the AII pressor response, which is crucial for managing hypertension and cardiovascular diseases. One notable compound demonstrated significant in vivo activity, highlighting the therapeutic potential of triazole derivatives in cardiovascular pharmacology (Ashton et al., 1993).
Antibacterial Activities
Triazole compounds have also been investigated for their antibacterial properties. A study synthesized and tested the antibacterial activities of 4-Amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1,2,4-triazoles/2-Amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles and their derivatives. These compounds displayed significant activity against bacteria such as B. subtilis, S. aureus, and E. coli, indicating their potential as antibacterial agents (Zhang et al., 2010).
Antimycobacterial Activity
Newly synthesized 1,2,4-triazoles have been characterized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. Certain compounds exhibited promising antimicrobial properties, offering potential leads for the development of new antitubercular agents (Patel et al., 2010).
Heterocyclic Chemistry
Research into the synthesis and characterization of new heterocyclic compounds such as 3-benzyl-4H-1,2,4-triazole-5-thiol and thiazolo[3,2-b][1,2,4]triazole-5(6H)-ones has expanded the chemical space of triazole derivatives. These studies have led to the development of compounds with potential anti-inflammatory and antimicrobial activities, showcasing the versatility of triazole chemistry in drug discovery (Sarhan et al., 2008).
Anti-inflammatory and Antioxidative Stress Properties
The synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives has been explored for their anti-inflammatory and antioxidative properties. Some derivatives have shown significant anti-inflammatory activity, suggesting their potential in treating inflammation-related conditions. Additionally, certain compounds have demonstrated protective effects against ethanol-induced oxidative stress in mouse models, further highlighting the therapeutic potential of these triazole derivatives (Tozkoparan et al., 2001; Aktay et al., 2005).
Propriétés
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-3-(3-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4S/c24-20-8-4-7-19(14-20)22-25-26-23-28(22)16-21(29-23)15-27-11-9-18(10-12-27)13-17-5-2-1-3-6-17/h1-8,14,16,18H,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKFOZMKZBBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CN4C(=NN=C4S3)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2717657.png)
![5-(4-nitrophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2717658.png)





![3-chloro-N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-2-methylbenzenesulfonamide](/img/no-structure.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2717670.png)

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)


